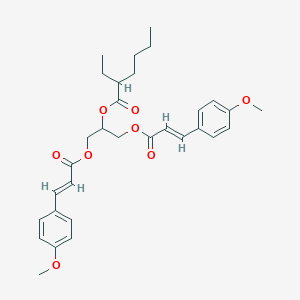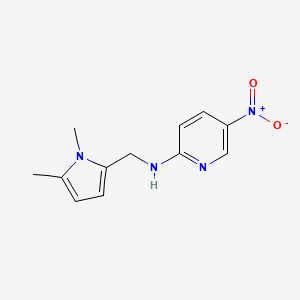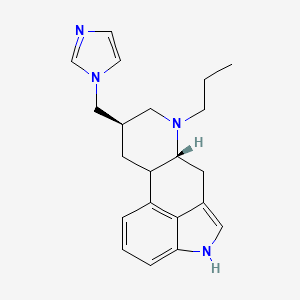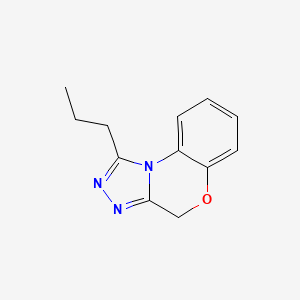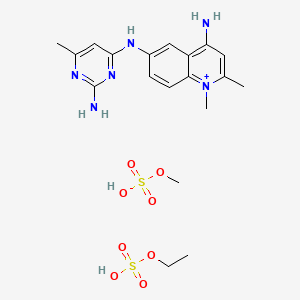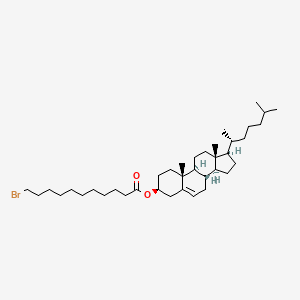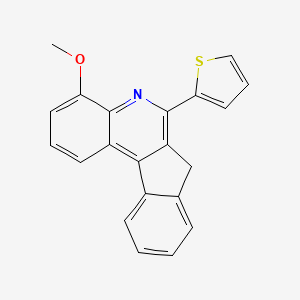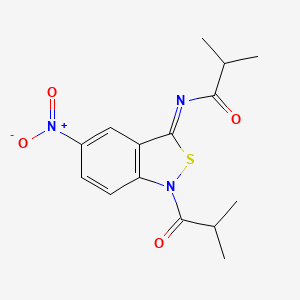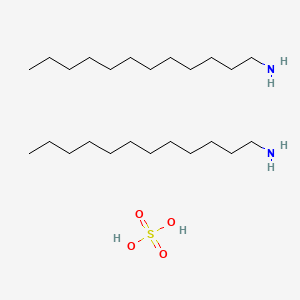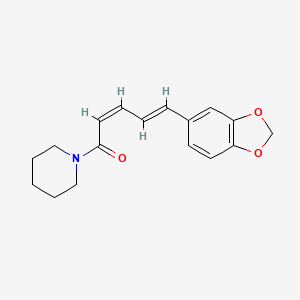
Isopiperine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopiperine is a naturally occurring alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum). It is one of the four isomeric forms of piperine, the others being piperine, chavicine, and isochavicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isopiperine can be synthesized from piperine through photochemical isomerization. This process involves the exposure of piperine to ultraviolet light, which induces the cis-trans isomerization, converting piperine into this compound . The reaction is typically carried out in solvents like acetonitrile or n-hexane, with UV irradiation at a wavelength of 366 nm for about 4 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction of piperine from black pepper or long pepper, followed by its isomerization. The extraction process usually employs supercritical fluid extraction (SFE) or solvent extraction methods to obtain piperine in high purity . The extracted piperine is then subjected to photochemical isomerization to produce this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isopiperine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperic acid and other derivatives.
Reduction: Reduction of this compound can yield piperidine derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Piperic acid and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Industry: Utilized in the development of bio-enhancers to improve the bioavailability of drugs.
Wirkmechanismus
Isopiperine exerts its effects through various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: The trans-trans isomer of isopiperine, known for its strong pungency and bio-enhancing properties.
Chavicine: The cis-cis isomer, less pungent and studied for its anti-inflammatory effects.
Isochavicine: The trans-cis isomer, also less pungent and investigated for its potential therapeutic applications.
Uniqueness of this compound
This compound is unique due to its mild pungency and distinct biological activities. Unlike piperine, which is primarily known for its bio-enhancing properties, this compound has been studied for its broader range of therapeutic effects, including anti-inflammatory and anticancer activities .
Eigenschaften
CAS-Nummer |
30511-76-3 |
|---|---|
Molekularformel |
C17H19NO3 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
(2Z,4E)-5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H19NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h2-3,6-9,12H,1,4-5,10-11,13H2/b6-2+,7-3- |
InChI-Schlüssel |
MXXWOMGUGJBKIW-BPMFVRGZSA-N |
Isomerische SMILES |
C1CCN(CC1)C(=O)/C=C\C=C\C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



